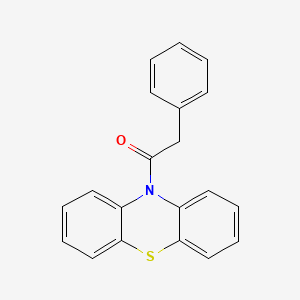

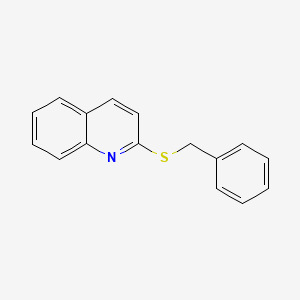

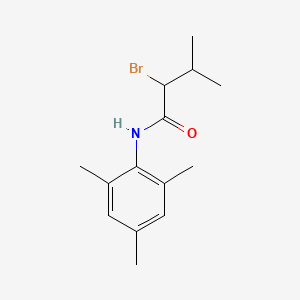

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine is a chemical compound that has been found to have various applications in scientific research. It is a heterocyclic compound that contains a pyrazine ring and a piperidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A novel approach in the field of organic synthesis focuses on the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, demonstrating an innovative method that could potentially involve compounds structurally related to 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine. These compounds are obtained through a green synthesis route, highlighting the significance of environmentally friendly methods in chemical synthesis. This process underscores the broader utility of pyrazine derivatives in synthesizing complex molecules with potential applications in various scientific fields, including materials science and pharmaceuticals (Al-Matar et al., 2010).

Biological Activities

Research into tricyclic and tetracyclic thienopyridine derivatives, some of which share a structural similarity with 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine, has revealed significant antiarrhythmic activities. These findings suggest the potential of pyrazine derivatives in the development of new therapeutic agents for the treatment of arrhythmias. The synthetic pathways explored for these compounds offer insights into the design and synthesis of novel drugs with enhanced efficacy and safety profiles (Abdel-Hafez et al., 2009).

Ligand Synthesis and Coordination Chemistry

The development of pyrazoles with functionalized side chains introduces a new dimension to the application of pyrazine derivatives in coordination chemistry. These compounds, featuring varying alkyl and aryl substituents, serve as ligands in the creation of complex metal architectures. This research highlights the role of pyrazine derivatives in advancing the field of coordination chemistry, potentially leading to innovations in catalysis, molecular recognition, and the development of new materials (Grotjahn et al., 2002).

Corrosion Inhibition

An interesting application of pyrazine derivatives, such as 2-Methylpyrazine, is in the field of corrosion science. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption properties of these compounds on steel surfaces. This research suggests the potential of pyrazine derivatives as effective corrosion inhibitors, which could have significant implications for their use in industrial applications to protect metals from corrosion (Obot & Gasem, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Related compounds have shown significant activity against mycobacterium tuberculosis with inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Propriétés

IUPAC Name |

(3-methylidenepiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-4-3-5-15(8-9)12(16)11-7-13-10(2)6-14-11/h6-7H,1,3-5,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODQDUBFGULLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)

![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)